(2-Bromo-6-iodopyridin-4-YL)acetic acid
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Overview
Description
(2-Bromo-6-iodopyridin-4-YL)acetic acid is a heterocyclic organic compound that features both bromine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-iodopyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-iodopyridin-4-YL)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction to provide the necessary nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
(2-Bromo-6-iodopyridin-4-YL)acetic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-iodopyridin-4-YL)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-4-iodopyridin-2-YL)acetic acid: A similar compound with bromine and iodine substituents on different positions of the pyridine ring.
2-(6-Bromopyridin-2-yl)acetic acid: Another related compound with a bromine substituent on the pyridine ring.
Uniqueness
(2-Bromo-6-iodopyridin-4-YL)acetic acid is unique due to the specific positions of the bromine and iodine substituents on the pyridine ring
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
2-(2-bromo-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
IHSVRUOCEVBUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)CC(=O)O |
Origin of Product |
United States |
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